(3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine
CAS No.: 626209-40-3
Cat. No.: VC6111796
Molecular Formula: C14H19N3
Molecular Weight: 229.327
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 626209-40-3 |
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Molecular Formula | C14H19N3 |
Molecular Weight | 229.327 |
IUPAC Name | 3-imidazol-1-yl-N-[(4-methylphenyl)methyl]propan-1-amine |
Standard InChI | InChI=1S/C14H19N3/c1-13-3-5-14(6-4-13)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3 |
Standard InChI Key | MFYSUMVTHDCUFZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNCCCN2C=CN=C2 |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The molecular formula of (3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine is C₁₄H₁₉N₃, with a molecular weight of 229.32 g/mol . The structure comprises three distinct moieties:
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Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
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Propyl linker: A three-carbon chain connecting the imidazole to the amine group.
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4-Methylbenzyl group: A benzene ring substituted with a methyl group at the para position, attached to the amine via a methylene bridge.
The spatial arrangement of these groups was corroborated by X-ray crystallography in related imidazole derivatives, which revealed triclinic crystal systems with unit cell parameters such as a = 9.0366 Å and b = 11.5690 Å . These structural insights are critical for understanding the compound’s reactivity and intermolecular interactions.
Electronic and Spectroscopic Features
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level have been employed to predict the electronic properties of analogous imidazole-containing compounds . Key findings include:
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Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) localizes on the imidazole ring, while the lowest unoccupied orbital (LUMO) resides on the benzyl group, suggesting charge transfer potential.
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Vibrational Frequencies: Infrared (IR) spectra of similar structures show characteristic N–H stretching at ~3400 cm⁻¹ and C–N vibrations at 1250–1350 cm⁻¹ .
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NMR Chemical Shifts: Experimental ¹H-NMR data for related compounds reveal imidazole proton resonances at δ 7.6–7.8 ppm and benzyl methyl signals at δ 2.3 ppm .
Synthesis and Manufacturing
Synthetic Routes
While explicit details for (3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine are scarce, analogous compounds suggest a multi-step synthesis:
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Imidazole Alkylation: Reaction of imidazole with 1-bromo-3-chloropropane yields 3-(imidazol-1-yl)propyl chloride.
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Benzylamine Formation: 4-Methylbenzylamine is prepared via reduction of 4-methylbenzonitrile using LiAlH₄.
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Coupling Reaction: The propyl chloride intermediate reacts with 4-methylbenzylamine under basic conditions (e.g., K₂CO₃) to form the final product.
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring alkylation occurs exclusively at the imidazole’s N1 position.
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Purification: Removing byproducts such as unreacted benzylamine or dialkylated species.
Industrial-scale production has been discontinued, likely due to low demand or regulatory hurdles .
Physicochemical Properties
Thermal and Solubility Data
Although direct measurements are unavailable, predictions based on structural analogs indicate:
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Melting Point: Estimated 120–140°C (similar to N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water .
Stability and Reactivity
The compound is sensitive to:
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Moisture: Hydrolysis of the amine group may occur under humid conditions .
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Oxidation: The benzyl group is susceptible to radical-mediated oxidation, necessitating inert storage environments .
Applications and Biological Relevance
Medicinal Chemistry
Imidazole derivatives are prominent in drug discovery due to their ability to modulate biological targets. Potential applications include:
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GPCR Modulation: Structural analogs exhibit affinity for G protein-coupled receptors (GPCRs), implicating roles in inflammation and oncology.
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Enzyme Inhibition: Imidazole’s nitrogen atoms can coordinate with metalloenzyme active sites, as seen in antifungal agents .
Materials Science
The compound’s nonlinear optical (NLO) properties, predicted via DFT to exceed urea’s performance , suggest utility in:
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Photonic Devices: As a chromophore in frequency-doubling crystals.
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Organic Semiconductors: Charge transport layers in OLEDs.
Comparative Analysis with Structural Analogs
Compound Name | Structural Variation | Key Differences |
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N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine | Chlorine substituent | Enhanced metabolic stability |
3-(1H-Imidazol-1-yl)-N-(3-methylbenzyl)propan-1-amine | Methyl substituent | Altered receptor binding affinity |
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